Ethyl 2-methyl-5-({[4-(propan-2-yl)phenyl]sulfonyl}amino)-1-benzofuran-3-carboxylate
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Overview
Description
ETHYL 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzofuran core, a benzenesulfonamido group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonamido Group: This step often involves sulfonation reactions followed by amide formation.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and benzenesulfonamido moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(5-METHYL-5-VINYLTETRAHYDROFURAN-2-YL)PROPAN-2-YL CARBONATE: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
5-ETHYL-2-METHYLPYRIDINE: Another similar compound with a different core structure and functional groups.
Uniqueness
ETHYL 2-METHYL-5-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its benzofuran core and benzenesulfonamido group contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C21H23NO5S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H23NO5S/c1-5-26-21(23)20-14(4)27-19-11-8-16(12-18(19)20)22-28(24,25)17-9-6-15(7-10-17)13(2)3/h6-13,22H,5H2,1-4H3 |
InChI Key |
GJAPLKMBCNCABG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C |
Origin of Product |
United States |
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